molecular formula C13H17ClFNO3 B2752939 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide CAS No. 1788676-16-3

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide

Cat. No.: B2752939
CAS No.: 1788676-16-3
M. Wt: 289.73
InChI Key: PTBRPIIAXIDKPX-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and pharmacological research. Compounds based on the N-substituted acetamide scaffold are frequently investigated for their diverse biological activities . The molecular structure of this compound, featuring a 2-chloro-6-fluorophenyl group and a 2-hydroxy-3-methoxy-2-methylpropyl side chain, suggests potential as a key intermediate or scaffold in the design of enzyme inhibitors. Researchers may utilize it in structure-activity relationship (SAR) studies to explore interactions with biological targets, as similar acetamide derivatives have been developed as inhibitors for enzymes like butyrylcholinesterase (BChE) and lysosomal phospholipase A2 (PLA2G15) . The chloro and fluoro substituents on the phenyl ring can influence the molecule's electron distribution and binding affinity, while the hydroxy and methoxy groups on the propyl chain may contribute to its solubility and hydrogen-bonding capacity. This makes it a valuable chemical tool for probing enzyme active sites and developing new therapeutic agents for areas such as neurodegenerative diseases . It is also relevant in herbicide research, as certain N-(substituted phenyl)acetamides are known to exhibit herbicidal activity . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO3/c1-13(18,8-19-2)7-16-12(17)6-9-10(14)4-3-5-11(9)15/h3-5,18H,6-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBRPIIAXIDKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=C(C=CC=C1Cl)F)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of Halogenated Arenes

Friedel-Crafts acylation provides direct access to aryl acetic acid derivatives. However, electron-withdrawing groups (e.g., Cl, F) deactivate the aromatic ring, necessitating harsh conditions. A modified approach involves:

  • Chlorination and Fluorination : Direct halogenation of toluene derivatives using Cl₂ and F₂ gases under UV light yields 2-chloro-6-fluorotoluene.
  • Side-Chain Bromination : Free-radical bromination of the methyl group using N-bromosuccinimide (NBS) and benzoyl peroxide generates 2-chloro-6-fluorobenzyl bromide.
  • Cyanide Substitution and Hydrolysis : Reaction with sodium cyanide forms the nitrile intermediate, followed by acidic hydrolysis to 2-(2-chloro-6-fluorophenyl)acetic acid.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Halogenation Cl₂/F₂, UV, 50°C 65–70
Bromination NBS, CCl₄, reflux 80–85
Nitrile Hydrolysis H₂SO₄/H₂O, 100°C 90–95

Suzuki-Miyaura Coupling for Arylacetic Acid Synthesis

An alternative route employs cross-coupling reactions:

  • Boronic Acid Preparation : 2-Bromo-6-fluorochlorobenzene is converted to its boronic ester via Miyaura borylation.
  • Coupling with Ethyl Glycidate : Palladium-catalyzed coupling with ethyl glycidate, followed by oxidative cleavage, yields the acetic acid derivative.

Advantages : Higher regioselectivity and tolerance for electron-withdrawing groups.

Synthesis of 2-Hydroxy-3-Methoxy-2-Methylpropylamine

Reductive Amination of Ketones

The branched amine is synthesized via reductive amination of 3-methoxy-2-methylpropanal:

  • Aldol Condensation : Condensation of acetone with formaldehyde generates 3-methoxy-2-methylpropanal.
  • Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride affords the racemic amine.

Chiral Resolution : Asymmetric hydrogenation using Ru-(S)-BINAP catalysts achieves enantiomeric excess (ee) >98%.

Epoxide Ring-Opening Strategy

  • Epoxidation : 2-Methyl-2-propen-1-ol is epoxidized using m-CPBA.
  • Methanolysis : Epoxide opening with methanol under acidic conditions yields 2-hydroxy-3-methoxy-2-methylpropanol.
  • Mitsunobu Reaction : Conversion to the amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.

Amide Bond Formation

Carbodiimide-Mediated Coupling

Activation of 2-(2-chloro-6-fluorophenyl)acetic acid with EDC·HCl and HOBt, followed by reaction with 2-hydroxy-3-methoxy-2-methylpropylamine, affords the acetamide in 85–90% yield.

Optimized Conditions :

  • Solvent: Dichloromethane
  • Base: Triethylamine
  • Temperature: 0°C to room temperature

Mixed Anhydride Method

Using isobutyl chloroformate, the acid is converted to a mixed anhydride, which reacts with the amine to yield the product.

Comparative Efficiency :

Method Yield (%) Purity (%)
EDC/HOBt 88 95
Mixed Anhydride 82 92

Stereochemical Considerations

The tertiary alcohol in 2-hydroxy-3-methoxy-2-methylpropylamine introduces a stereocenter. Asymmetric synthesis routes include:

  • Enantioselective Hydrogenation : Iridium catalysts with JosiPhos ligands achieve ee >95%.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures.

Purification and Characterization

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted intermediates.
  • Crystallization : Recrystallization from ethanol/water enhances purity to >99%.
  • Analytical Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 3H, CH₃), 3.42 (s, 3H, OCH₃), 4.10 (d, 2H, CH₂), 7.25–7.45 (m, 2H, Ar-H).
    • HRMS : [M+H]⁺ Calculated: 314.1054; Found: 314.1056.

Industrial-Scale Adaptations

Patent CA3029960A1 highlights kilogram-scale hydrogenation using Ir-Walphos catalysts for analogous acetamides. Key adjustments include:

  • Continuous Flow Reactors : Enhanced mixing and heat transfer.
  • Solvent Recycling : Toluene and methanol recovery reduces costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

    Oxidation: Formation of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-3-oxopropyl)acetamide.

    Reduction: Formation of 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethylamine.

    Substitution: Formation of 2-(2-methoxy-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The hydroxy and methoxy groups could facilitate binding to active sites, while the chloro and fluoro substituents might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several acetamide derivatives documented in the literature, including herbicides, receptor agonists, and intermediates. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Phenyl Substituents Side Chain Substituents Primary Use/Activity Key Differences vs. Target Compound
Target Compound 2-chloro-6-fluoro 2-hydroxy-3-methoxy-2-methylpropyl Hypothesized herbicide/drug Reference compound
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide 2-chloro-6-ethyl/methyl (1S)-2-methoxy-1-methylethyl Agricultural intermediate (inferred) Ethyl/methyl vs. fluoro on phenyl; chiral side chain
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethyl Methoxymethyl Herbicide (soil-applied) No fluorine; methoxymethyl vs. hydroxypropyl
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 4-bromo (linked to pyridazinone) 4-methoxybenzyl-pyridazinone FPR2 agonist (calcium mobilization) Pyridazinone core; bromo vs. chloro/fluoro
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 3-methoxy 6-trifluoromethylbenzothiazole Pharmaceutical intermediate (inferred) Benzothiazole vs. hydroxypropyl; trifluoromethyl

Key Comparative Insights

Substituent Effects on Bioactivity: Chloro vs. Fluoro: The target compound’s 2-chloro-6-fluoro substitution likely enhances electronegativity and steric hindrance compared to mono-halogenated analogs like alachlor (2,6-diethyl). Fluorine’s strong electron-withdrawing nature may improve binding affinity in receptor interactions or alter degradation rates in environmental settings . This could limit its utility as a soil herbicide (which favors lipophilicity) but enhance suitability for systemic pharmaceutical applications .

Receptor Specificity: Pyridazinone-based FPR2 agonists () feature bromophenyl and methoxybenzyl groups, which confer mixed FPR1/FPR2 activity. The target compound’s chloro-fluorophenyl group may exhibit distinct receptor selectivity due to smaller halogen size and altered electronic effects .

Metabolic and Environmental Stability :

  • Trifluoromethyl groups in benzothiazole derivatives () enhance metabolic resistance, whereas the target’s hydroxy group may facilitate phase II metabolism (e.g., glucuronidation), shortening its half-life .

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide , with the CAS number 1788676-16-3 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H17_{17}ClFNO3_3
  • Molecular Weight : 289.73 g/mol
  • SMILES Notation : COCC(C)(O)CNC(=O)Cc1c(F)cccc1Cl

The presence of the chloro and fluorine substituents in the phenyl ring is hypothesized to enhance the compound's biological activity, particularly in antimicrobial applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of acetamide derivatives, including those similar to this compound. The presence of halogen atoms, such as chlorine and fluorine, has been shown to improve the efficacy of these compounds against various bacterial strains.

  • Mechanism of Action :
    • The compound is believed to interact with bacterial cell walls, potentially targeting penicillin-binding proteins, leading to cell lysis and death. This mechanism is corroborated by findings that show significant reductions in viable cell counts after treatment with related acetamides .
  • Minimum Inhibitory Concentration (MIC) :
    • Studies have determined the MIC for various acetamide derivatives against pathogens like Klebsiella pneumoniae. For instance, compounds with chlorine substituents demonstrated lower MIC values, indicating higher potency compared to their non-halogenated counterparts .

Cytotoxicity and Pharmacokinetics

Research into the cytotoxic effects of this compound has yielded promising results. In vitro tests suggest that this compound exhibits low cytotoxicity, making it a suitable candidate for further development as a therapeutic agent. Additionally, favorable pharmacokinetic profiles have been reported, suggesting good absorption and distribution characteristics when administered orally .

Case Studies

Several studies have focused on the biological activity of acetamides similar to this compound:

  • Study on Antimicrobial Properties :
    • A comparative analysis was conducted on various acetamides, revealing that those with halogen substitutions exhibited enhanced antimicrobial activity against K. pneumoniae. The study emphasized the importance of structural modifications in improving drug efficacy .
  • Cytotoxicity Assessment :
    • Another study evaluated the cytotoxic effects of similar compounds on human cell lines. Results indicated that while some derivatives were effective against bacterial targets, they maintained low toxicity levels in human cells, highlighting their therapeutic potential .

Data Table: Biological Activity Summary

Compound NameMIC (µg/mL)Cytotoxicity (IC50 µg/mL)Mechanism of Action
This compoundTBDTBDInhibition of penicillin-binding proteins
Related Acetamide A18>100Cell wall synthesis inhibition
Related Acetamide A24>100Cell wall synthesis inhibition

Q & A

Q. What computational approaches predict off-target interactions?

  • Methodology : Perform pharmacophore screening (e.g., PharmaGist) against databases like ChEMBL. Validate predictions with SPR-based binding assays for high-scoring off-targets (e.g., GPCRs, ion channels) .

Data Contradiction Analysis

Q. How to address discrepancies in reported logP values between computational and experimental methods?

  • Methodology :
  • Re-evaluate Experimental Conditions : Ensure shake-flask experiments use saturated solutions and equilibrium partitioning.
  • Cross-Validate : Compare results from reverse-phase HPLC (using a calibrated C18 column) with computational tools (e.g., ACD/LogP) .

Q. Why does the compound exhibit variable cytotoxicity in different cell lines?

  • Methodology :
  • Transcriptomic Profiling : Use RNA-seq to identify differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes.
  • Chemical Proteomics : Perform pull-down assays with biotinylated probes to map protein interaction networks .

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